molecular formula C8H7NO B086724 6-Methylbenzo[d]isoxazole CAS No. 10531-79-0

6-Methylbenzo[d]isoxazole

Cat. No. B086724
CAS RN: 10531-79-0
M. Wt: 133.15 g/mol
InChI Key: VZVAQLOROCVVSN-UHFFFAOYSA-N
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Description

6-Methylbenzo[d]isoxazole is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential .


Molecular Structure Analysis

The molecular structure of 6-Methylbenzo[d]isoxazole is characterized by a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction .

Scientific Research Applications

  • Liquid Crystalline Properties : Bezborodov et al. (2003) reported the synthesis of new liquid crystalline compounds, including derivatives of 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles. These compounds exhibit mesomorphic properties and are synthesized using 6-(4-substituted phenyl)-3-acetyl cyclohex-2-enones with hydroxylamine hydrochloride (Bezborodov, Kauhanka, Lapanik, & Lee, 2003).

  • Role in Carcinogenesis : Flesher and Sydnor (1973) explored the metabolism of benzo[a]pyrene and 6-methylbenzo[a]pyrene, leading to the formation of metabolites including 6‐hydroxymethylbenzo[a]pyrene, a potent carcinogen (Flesher & Sydnor, 1973).

  • Catalytic Reactions : Jurberg and Davies (2017) developed methods for converting isoxazol-5-ones to 2,3-dihydro-6H-1,3-oxazin-6-ones, involving dirhodium-catalyzed reactions and metal-free processes. This illustrates alternative methods for carbene-like transformations without metal catalysts (Jurberg & Davies, 2017).

  • Biological Evaluation of Isoxazole Derivatives : Poutiainen et al. (2012) designed and evaluated cycloalkane[d]isoxazole-containing androgen receptor modulators, offering a new core structure for interacting with the hydrophobic region of the androgen receptor ligand-binding domain. These compounds showed significant antiandrogenic activity (Poutiainen, Oravilahti, Peräkylä, Palvimo, Ihalainen, Laatikainen, & Pulkkinen, 2012).

  • Synthesis of Dipeptide Conjugated Benzo[d]isoxazole : Kumara, Vardhan, Kumar, and Gowda (2017) synthesized bisthiourea derivatives of dipeptide conjugated to benzo[d]isoxazole, which demonstrated potential as anti-inflammatory and antimicrobial agents (Kumara, Vardhan, Kumar, & Gowda, 2017).

  • Gold-Catalyzed Cycloaddition Reactions : Xu, Zhao, Li, and Liu (2018) found that benzo[d]isoxazoles act as nucleophiles in gold-catalyzed cycloaddition reactions with ynamides, leading to polysubstituted oxazines or oxazepines. This research provides a new method for creating complex molecular structures (Xu, Zhao, Li, & Liu, 2018).

  • Photocycloaddition in Isoxazole Synthesis : Griesbeck, Franke, Neudörfl, and Kotaka (2011) reported the photocycloadditions of aldehydes to methylated isoxazoles, leading to exo-adducts with high regio- and diastereoselectivities. These findings are significant for the synthesis of complex molecular structures (Griesbeck, Franke, Neudörfl, & Kotaka, 2011).

Safety And Hazards

The safety data sheet for 6-Methylbenzo[d]isoxazole indicates that it should be handled under inert gas and protected from moisture. It also suggests that it should be kept away from heat/sparks/open flames/hot surfaces and not be subjected to grinding/shock/friction .

Future Directions

In view of the enormous significance of isoxazole derivatives, it is always imperative to unleash new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes . The focus of future research could be on the development of more potent and specific analogs of isoxazole-based compounds for various biological targets .

properties

IUPAC Name

6-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-2-3-7-5-9-10-8(7)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVAQLOROCVVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597319
Record name 6-Methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylbenzo[d]isoxazole

CAS RN

10531-79-0
Record name 6-Methyl-1,2-benzisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10531-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Smith, G Le, ED Jones, J Deadman - Future Medicinal Chemistry, 2010 - Future Science
Background: 1,2-benzisoxazole derivatives have been the focus of numerous studies, due to their biological and chemical interest. Results: We demonstrate an efficient synthesis of a …
Number of citations: 5 www.future-science.com

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